Quantified Reactivity Hierarchy in Carbonylative Suzuki Coupling: Iodine vs. Bromine and Positional Effects
The reactivity of halopyridines in palladium-catalyzed carbonylative Suzuki coupling follows a well-defined order: iodine is substantially more reactive than bromine, and the 2-position is more reactive than the 3-position [1]. This established hierarchy directly informs the use of 3-bromo-2-iodo-6-methylpyridine for sequential, site-selective transformations.
| Evidence Dimension | Relative Reactivity of Halopyridines in Carbonylative Suzuki Coupling |
|---|---|
| Target Compound Data | Contains Iodine at 2-position and Bromine at 3-position |
| Comparator Or Baseline | Bromopyridines (all positions) and 3-substituted iodopyridines |
| Quantified Difference | Reactivity Order: Iodopyridines ≫ Bromopyridines; Positional Order: 2- > 4- > 3-substituted halopyridines [1] |
| Conditions | Carbonylative Suzuki cross-coupling with aryl boronic acids using palladium-phosphine catalyst systems [1] |
Why This Matters
This data confirms that the 2-iodo substituent provides a superior kinetic handle for the first chemoselective functionalization compared to a bromo or a 3-iodo group, enabling predictable and high-yielding sequential diversification.
- [1] Couve-Bonnaire, S.; Carpentier, J.-F.; Mortreux, A.; Castanet, Y. Palladium-Catalyzed Carbonylative Coupling of Pyridine Halides with Aryl Boronic Acids. ChemInform 2003, 34 (33). View Source
